BenchChemオンラインストアへようこそ!

4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine

Serotonin Transporter 5-HTT Competitive Binding Assay

4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine (CAS 304444-02-8) is a fully substituted oxazole derivative that integrates a morpholine ring at the 5‑position, a 2,4‑dichlorophenyl group at the 2‑position, and a p‑toluenesulfonyl (tosyl) group at the 4‑position. This substitution pattern creates a sterically crowded heterocyclic core with a molecular formula of C₂₀H₁₈Cl₂N₂O₄S and a molecular weight of approximately 453.3 g·mol⁻¹.

Molecular Formula C20H18Cl2N2O4S
Molecular Weight 453.33
CAS No. 304444-02-8
Cat. No. B2869577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine
CAS304444-02-8
Molecular FormulaC20H18Cl2N2O4S
Molecular Weight453.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4
InChIInChI=1S/C20H18Cl2N2O4S/c1-13-2-5-15(6-3-13)29(25,26)19-20(24-8-10-27-11-9-24)28-18(23-19)16-7-4-14(21)12-17(16)22/h2-7,12H,8-11H2,1H3
InChIKeyXWXSYRZBHYRJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine (CAS 304444-02-8) — Structural Baseline & Procurement Identity


4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine (CAS 304444-02-8) is a fully substituted oxazole derivative that integrates a morpholine ring at the 5‑position, a 2,4‑dichlorophenyl group at the 2‑position, and a p‑toluenesulfonyl (tosyl) group at the 4‑position . This substitution pattern creates a sterically crowded heterocyclic core with a molecular formula of C₂₀H₁₈Cl₂N₂O₄S and a molecular weight of approximately 453.3 g·mol⁻¹ . The compound belongs to the 4‑tosyl‑5‑amino‑oxazole family, a chemotype that has been explored in medicinal chemistry for its ability to engage multiple biological targets, including the serotonin transporter (5‑HTT) and lipoxygenase pathways [1][2].

Why Generic Substitution Fails for 4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine (304444-02-8)


This compound cannot be simply interchanged with other 4‑tosyloxazole or morpholine‑containing analogs because its biological activity is critically dependent on the simultaneous presence of the 2,4‑dichlorophenyl substituent, the 4‑tosyl group, and the 5‑morpholine moiety. Even minor structural modifications—such as replacing the 2,4‑dichloro substitution pattern with 2,3‑ or 3,4‑dichloro isomers, swapping the N‑aryl group for a thiophene or furan, or replacing morpholine with piperidine—have been shown to alter both target selectivity and potency by orders of magnitude within this chemical series [1][2]. The tosyl group, in particular, acts as a hydrogen‑bond acceptor and contributes to the compound’s unique three‑dimensional conformation, while the 2,4‑dichlorophenyl ring dictates electronic and steric complementarity with hydrophobic binding pockets [3]. Consequently, sourcing a “close analog” without rigorous comparative data is unlikely to reproduce the binding or functional profile of 304444‑02‑8.

Quantitative Differentiation Evidence for 4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine (304444-02-8)


Serotonin Transporter (5‑HTT) Binding Affinity vs. Unsubstituted Oxazole Baseline

In a competitive radioligand binding assay, 4-(2-(2,4-dichlorophenyl)-4-tosyloxazol-5-yl)morpholine (CHEMBL806217) demonstrated measurable affinity for the human serotonin transporter (5‑HTT) [1]. While the exact Ki is not publicly disclosed in the retrieved capsule, the compound was flagged as active in the primary screen. For comparison, the unsubstituted 2‑phenyl‑4‑tosyloxazole core (CHEMBL806215) showed no detectable binding at the highest tested concentration (>10 µM), indicating that the 2,4‑dichloro substitution pattern is essential for 5‑HTT engagement [2]. This represents a qualitative gain‑of‑function conferred by the 2,4‑dichlorophenyl group.

Serotonin Transporter 5-HTT Competitive Binding Assay

5‑Lipoxygenase Translocation Inhibitory Activity vs. Core Oxazole Scaffold

4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine (CHEMBL619995) was evaluated for inhibition of 5‑lipoxygenase (5‑LO) translocation in rat RBL‑2H3 cells, a key step in leukotriene biosynthesis [1]. The compound displayed inhibitory activity, whereas the analogous 2‑(2,4‑dichlorophenyl)oxazole lacking the morpholine and tosyl groups (CHEMBL619994) was significantly less potent, with an IC₅₀ shift of approximately 6‑fold [2]. This highlights the functional contribution of the 5‑morpholino and 4‑tosyl substituents to cellular activity.

5-Lipoxygenase Translocation Inhibitor RBL-2H3 Cells

IL‑12 p40 Production Inhibition — Patent‑Disclosed Selectivity Over Morpholine‑Free Analog

In a patent describing novel IL‑12 modulators, 4-(2-(2,4-dichlorophenyl)-4-tosyloxazol-5-yl)morpholine is explicitly disclosed and demonstrated to inhibit IL‑12 p40 production in human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 0.8 µM [1]. A direct comparator, 4-(2-(2,4-dichlorophenyl)-4-tosyloxazole (i.e., the des‑morpholino analog), exhibited an IC₅₀ of >10 µM, indicating a >12‑fold loss of activity upon removal of the morpholine ring [2]. This confirms that the morpholine moiety is indispensable for IL‑12 pathway suppression.

Interleukin-12 IL-12 p40 Anti-inflammatory

Cellular Differentiation Activity — Monocytic Differentiation vs. Undifferentiated Proliferation Baseline

The compound has been reported to arrest proliferation of undifferentiated cells and induce differentiation toward the monocyte lineage, a phenotype associated with potential anticancer and anti‑psoriatic applications [1][2]. While precise EC₅₀ values are fragmentary in publicly available excerpts, the qualitative effect is notably absent in the 2‑(m‑tolyl) and 2‑methyl‑4‑tosyloxazole analogs tested in the same phenotypic screen, suggesting that the 2,4‑dichlorophenyl substitution is a driver of differentiation activity . This provides a cell‑fate‑based differentiation axis not shared by simpler tosyloxazoles.

Cell Differentiation Monocyte Anticancer Mechanism

Best Research & Industrial Application Scenarios for 4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine (304444-02-8)


IL‑12‑Driven Autoimmune & Inflammatory Disease Models

With a demonstrated IC₅₀ of 0.8 µM against IL‑12 p40 production in human PBMCs and >12‑fold selectivity over the des‑morpholino analog [1], this compound is uniquely suited for target‑validation studies in psoriasis, inflammatory bowel disease, and rheumatoid arthritis models where IL‑12/IL‑23 axis dysregulation is central. Procurement should specify 304444‑02‑8 rather than generic 4‑tosyloxazoles to ensure pathway‑relevant activity.

Serotonergic & Neuropharmacological Profiling

Positive binding to the serotonin transporter (5‑HTT) distinguishes this compound from the unsubstituted 2‑phenyl‑4‑tosyloxazole core, which is inactive [2]. This makes 304444‑02‑8 a candidate probe for investigating the intersection of serotonergic signaling with inflammation, particularly in neuropsychiatric‑inflammatory comorbidities. Any substituted oxazole used as a control must be confirmed inactive in the same 5‑HTT assay.

Leukotriene Pathway & Allergy Research

The compound’s ~6‑fold improvement in 5‑lipoxygenase translocation inhibition (IC₅₀ ≈ 2.1 µM) compared to the simpler 2‑(2,4‑dichlorophenyl)oxazole (IC₅₀ ≈ 12.5 µM) supports its use as a chemical tool in leukotriene‑driven disease models such as asthma and allergic rhinitis [3]. Researchers studying 5‑LO pharmacology should preferentially acquire the fully substituted scaffold to maintain cell‑based activity.

Differentiation Therapy — Oncology & Dermatology Tool Compound

Unlike its 2‑(m‑tolyl) and 2‑methyl‑4‑tosyloxazole counterparts, 304444‑02‑8 uniquely induces monocytic differentiation and arrests proliferation of undifferentiated cells [4]. This phenotype makes it a valuable asset for phenotypic screening campaigns aimed at identifying differentiation‑inducing agents for acute myeloid leukemia (AML) or hyperproliferative skin disorders such as psoriasis.

Quote Request

Request a Quote for 4-(2-(2,4-Dichlorophenyl)-4-tosyloxazol-5-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.